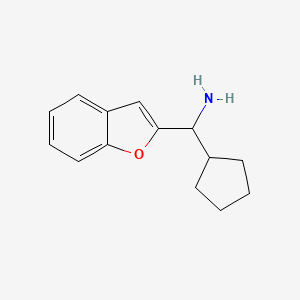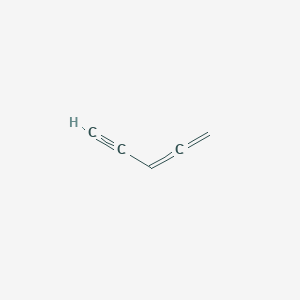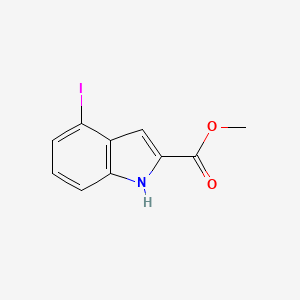![molecular formula C13H20Cl2N2O2 B15308094 tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride](/img/structure/B15308094.png)
tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride: is a chemical compound with the molecular formula C13H20Cl2N2O2 and a molecular weight of 307.22 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 2-amino-1-(3-chlorophenyl)ethanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride is used as a reagent for studying enzyme mechanisms and protein interactions .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .
Comparison with Similar Compounds
- tert-butyl carbamate
- N-Boc-2-aminoacetaldehyde
- tert-butyl N-(3-hydroxypropyl)carbamate
Comparison: tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications .
Properties
Molecular Formula |
C13H20Cl2N2O2 |
|---|---|
Molecular Weight |
307.21 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H19ClN2O2.ClH/c1-13(2,3)18-12(17)16-11(8-15)9-5-4-6-10(14)7-9;/h4-7,11H,8,15H2,1-3H3,(H,16,17);1H |
InChI Key |
PHDHOFIATGGNFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC(=CC=C1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{Spiro[3.3]heptan-1-yl}phenol](/img/structure/B15308012.png)


![2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15308032.png)
![5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one](/img/structure/B15308040.png)
![N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride](/img/structure/B15308042.png)


![6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B15308068.png)





